R,R-Calcimimetic B Hydrochloride

Description

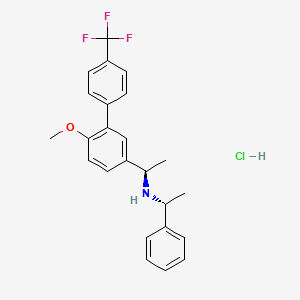

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H25ClF3NO |

|---|---|

Molecular Weight |

435.9 g/mol |

IUPAC Name |

(1R)-N-[(1R)-1-[4-methoxy-3-[4-(trifluoromethyl)phenyl]phenyl]ethyl]-1-phenylethanamine;hydrochloride |

InChI |

InChI=1S/C24H24F3NO.ClH/c1-16(18-7-5-4-6-8-18)28-17(2)20-11-14-23(29-3)22(15-20)19-9-12-21(13-10-19)24(25,26)27;/h4-17,28H,1-3H3;1H/t16-,17-;/m1./s1 |

InChI Key |

NYUUCDAPVFVTGU-GBNZRNLASA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC(=C(C=C2)OC)C3=CC=C(C=C3)C(F)(F)F.Cl |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C)C2=CC(=C(C=C2)OC)C3=CC=C(C=C3)C(F)(F)F.Cl |

Origin of Product |

United States |

R,r Calcimimetic B Hydrochloride: Advanced Pharmacological Characterization

Biased Allosteric Modulation Profile of R,R-Calcimimetic B Hydrochloride

This compound exhibits biased allosteric modulation, meaning it differentially activates various intracellular signaling pathways downstream of the CaSR. nih.govnih.gov The CaSR can couple to multiple G proteins, including Gq/11, Gi/o, Gs, and G12/13, leading to the activation of diverse signaling cascades. nih.gov

Differential Activation of Intracellular Signaling Pathways (e.g., Intracellular Calcium Mobilization, Inositol (B14025) Phosphate (B84403) Accumulation, ERK1/2 Phosphorylation)

Studies have characterized the biased signaling profile of this compound in HEK293 cells stably expressing the human CaSR. nih.govnih.gov These experiments monitored its ability to potentiate Ca2+o-mediated intracellular calcium (Ca2+i) mobilization, inositol phosphate (IP₁) accumulation, and ERK1/2 phosphorylation. nih.gov The findings indicate that R,R-Calcimimetic B is biased towards potentiating IP₁ accumulation and ERK1/2 phosphorylation. nih.govnih.gov In contrast, its diastereoisomer, S,R-Calcimimetic B, was found to be biased only towards IP₁ accumulation. nih.govnih.gov Another related compound, nor-calcimimetic B, was shown to be an unbiased modulator. nih.gov

| Compound | Ca2+i Mobilization | IP1 Accumulation | pERK1/2 | Overall Bias |

|---|---|---|---|---|

| R,R-Calcimimetic B | + | ++ | ++ | Biased towards IP1 and pERK1/2 |

| S,R-Calcimimetic B | + | ++ | + | Biased towards IP1 |

| Nor-calcimimetic B | + | + | + | Unbiased |

Data based on findings from Cook, A.E., et al. (2015). nih.gov

Molecular Mechanisms of CaSR Trafficking Modulation by this compound

This compound is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor crucial for regulating extracellular calcium homeostasis. nih.gov Beyond modulating the receptor's sensitivity to calcium, certain calcimimetics, including this compound, can influence the cellular processing and transport of the CaSR. nih.govnih.gov This is particularly significant for mutant forms of the CaSR that are improperly folded and retained within the cell, failing to reach the plasma membrane where they are functional. nih.gov In such cases, this compound can act as a "pharmacological chaperone." mdpi.comnih.gov Pharmacological chaperones are small molecules that bind to and stabilize misfolded protein conformations, facilitating their proper transit through the biosynthetic pathway and rescuing their cell surface expression and function. mdpi.comembopress.org

The mechanism involves the calcimimetic binding to the receptor protein during its synthesis and folding within the endoplasmic reticulum (ER). nih.gov This binding stabilizes the receptor, allowing it to pass the cell's stringent quality control mechanisms that would otherwise retain and degrade the misfolded mutant protein. nih.govembopress.org This chaperone-like activity promotes the correct trafficking of the receptor to the cell surface, thereby increasing the number of functional receptors. nih.gov

A critical function of this compound as a pharmacological chaperone is its ability to rescue certain loss-of-function mutations of the CaSR that impair its trafficking to the cell surface. nih.gov These mutations often result in the receptor being misfolded and retained in the endoplasmic reticulum. embopress.org

The G670E mutation is a specific example of a CaSR variant that exhibits impaired cell surface expression. Research has demonstrated that this compound can effectively restore the surface expression of this mutant receptor. nih.gov However, this trafficking-rescue capability is not a universal feature of all calcimimetics. A study comparing various calcimimetic compounds revealed that while R,R-Calcimimetic B and the related compound Cinacalcet (B1662232) could rescue the G670E mutant's expression, another potent calcimimetic, AC-265347, failed to do so. nih.gov This finding was not attributable to differences in affinity or signaling potency, as AC-265347 was comparable to the other calcimimetics in these aspects. nih.gov This highlights a distinct pharmacological property of this compound, demonstrating that its ability to promote receptor signaling is separate from its ability to correct trafficking defects. nih.gov This phenomenon, where a ligand differentially affects signaling and trafficking, is known as biased modulation. nih.gov

| Compound | Type | Ability to Rescue G670E Trafficking |

|---|---|---|

| R,R-Calcimimetic B | Calcimimetic | Yes |

| Cinacalcet | Calcimimetic | Yes |

| AC-265347 | Calcimimetic | No |

| S,R-calcimimetic B | Calcimimetic (Diastereoisomer) | Yes |

The ability of this compound to restore cell surface expression of mutant CaSR is rooted in its influence on receptor biosynthesis and translocation. nih.govnih.gov The synthesis of transmembrane proteins like the CaSR is a complex process involving folding and post-translational modifications within the endoplasmic reticulum (ER) and Golgi apparatus. nih.gov Cellular quality control systems ensure that only correctly folded and assembled proteins are transported, or translocated, to their final destination at the plasma membrane. embopress.org

Inactivating mutations can disrupt the receptor's conformation, leading to its recognition by the ER quality control machinery as defective and targeting it for degradation. embopress.org Calcimimetics like this compound can intervene in this process. By binding to the receptor's transmembrane domain during its biosynthesis, the compound stabilizes the protein structure. nih.gov This stabilization helps the mutant receptor achieve a conformation that is "permissive" for exiting the ER and continuing along the secretory pathway. nih.gov

Cellular and Organ Specific Effects of R,r Calcimimetic B Hydrochloride in Preclinical Models

Parathyroid Gland Cellular and Functional Responses

R,R-Calcimimetic B Hydrochloride, a type II calcimimetic, functions as an allosteric modulator of the Calcium-Sensing Receptor (CaSR). nih.govoup.com This modulation enhances the sensitivity of parathyroid cells to extracellular calcium, a key regulator of parathyroid hormone (PTH) secretion. nih.govoup.com

Preclinical studies have consistently demonstrated that calcimimetics, including the related compound R-568, effectively regulate PTH secretion. In vitro studies using rat parathyroid glands showed that R-568 induced a dose-dependent decrease in PTH secretion. researchgate.net This effect is achieved by shifting the calcium-PTH response curve to the left, meaning less extracellular calcium is required to suppress PTH release. oup.comoup.com In uremic rat models, calcimimetics lead to rapid, dose-dependent reductions in serum PTH levels. oup.com The primary mechanism involves the potentiation of the CaSR's sensitivity to extracellular calcium, which in turn inhibits the synthesis and release of PTH. nih.govnih.gov This action helps to normalize PTH levels, a critical factor in conditions like secondary hyperparathyroidism. nih.gov

The activation of the CaSR by calcimimetics triggers intracellular signaling cascades, including the mobilization of intracellular calcium stores, which directly inhibits PTH secretion within minutes. nih.gov Long-term stimulation of the CaSR can also lead to a reduction in PTH synthesis. nih.gov Studies with the calcimimetic cinacalcet (B1662232), which is structurally related to this compound, have shown that it reduces the set point of the PTH-calcium curve in hemodialysis patients, further illustrating the direct regulatory effect on PTH secretion. nih.gov

| Preclinical Model | Calcimimetic Agent | Key Finding on PTH Secretion | Reference |

| In vitro rat parathyroid glands | R-568 | Dose-dependent decrease in PTH secretion. | researchgate.net |

| Uremic rat models | Calcimimetics | Rapid, dose-dependent decreases in serum PTH. | oup.com |

| In vitro bovine parathyroid cells | R-568 | Shifts the calcium-PTH response curve to the left. | oup.com |

| Hemodialysis patients | Cinacalcet | Reduces the set point of the PTH-calcium curve. | nih.gov |

A key feature of secondary hyperparathyroidism is parathyroid hyperplasia, an increase in the number of parathyroid cells. nih.govoup.com Preclinical research indicates that calcimimetics can inhibit the development and progression of this condition. oup.com In rat models of chronic renal insufficiency, the calcimimetic NPS R-568 was shown to suppress parathyroid cell proliferation. nih.govresearchgate.net This anti-proliferative effect was observed to be independent of changes in serum creatinine (B1669602) levels, suggesting a direct action on the parathyroid glands. oup.comresearchgate.net

Studies using 5/6 nephrectomized uremic rats, a model for secondary hyperparathyroidism, have demonstrated that prophylactic treatment with cinacalcet reduces parathyroid cell proliferation. nih.gov Furthermore, calcimimetics have been shown to prevent the increase in parathyroid cell number in rats with severe secondary hyperparathyroidism induced by a high-phosphorus diet. researchgate.net The proposed mechanism for this effect involves the upregulation of p21, an inhibitor of cell cycle progression, which helps to control the excessive cell proliferation that characterizes parathyroid hyperplasia. nih.gov Even in cases of established hyperplasia, calcimimetics have demonstrated the ability to induce regression. oup.com

| Preclinical Model | Calcimimetic Agent | Effect on Parathyroid Cell Proliferation/Hyperplasia | Reference |

| Rats with renal insufficiency | NPS R-568 | Suppressed parathyroid cell proliferation. | nih.govresearchgate.net |

| 5/6 Nephrectomized uremic rats | Cinacalcet | Reduced parathyroid cell proliferation. | nih.gov |

| Rats with severe secondary HPT | NPS R-568 | Prevented the increase in parathyroid cell number. | researchgate.net |

| Uremic rodent models | Calcimimetics | Inhibited development and progression of parathyroid hyperplasia; induced regression of existing hyperplasia. | oup.com |

Preclinical evidence suggests that calcimimetics can restore the decreased expression of both the CaSR and the Vitamin D Receptor (VDR) that often accompanies parathyroid hyperplasia. oup.com In vitro studies on rat parathyroid glands demonstrated that R-568 led to a dose-dependent increase in VDR mRNA and protein expression. researchgate.netnih.gov This effect was also observed in vivo in Wistar rats. researchgate.net An increase in VDR expression is significant as it can potentially improve the parathyroid gland's response to vitamin D therapy, which is often used in conjunction with calcimimetics. oup.com

Similarly, calcimimetics have been shown to upregulate CaSR expression in the parathyroid glands of rats with chronic renal insufficiency. proquest.com This is a crucial finding, as a down-regulation of the CaSR is associated with parathyroid hyperplasia in both animal models and humans. oup.com By restoring CaSR expression, calcimimetics can enhance the gland's ability to sense and respond to extracellular calcium, thereby improving the regulation of PTH. oup.com

| Preclinical Model | Calcimimetic Agent | Effect on CaSR/VDR Expression | Reference |

| In vitro rat parathyroid glands | R-568 | Dose-dependent increase in VDR mRNA and protein expression. | researchgate.netnih.gov |

| Wistar rats (in vivo) | R-568 | Increased VDR mRNA expression. | researchgate.net |

| Rats with chronic renal insufficiency | Cinacalcet | Upregulated CaSR expression in parathyroid glands. | proquest.com |

| Nephrectomized rats with high-phosphate diet | R-568 | Prevented the reduction in CaR expression. | oup.com |

Renal System Pathophysiological Interventions in Animal Models

Beyond its effects on the parathyroid gland, this compound and related compounds have been investigated for their potential therapeutic roles in specific renal pathologies.

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is characterized by the development of numerous renal cysts. nih.gov Preclinical studies using the Cy/+ rat, a model for ADPKD, have explored the effects of the calcimimetic R-568 on cyst progression. nih.gov Research has shown that R-568 can inhibit the growth of late-stage, large renal cysts. nih.gov The proposed mechanisms for this beneficial effect are twofold: a direct increase in intracellular calcium within the cyst-lining epithelial cells and a reduction in PTH secretion, which is often elevated in chronic kidney disease associated with ADPKD. nih.gov

In human conditionally immortalized proximal tubular epithelial cells with a knockdown of the PKD1 gene (a model for ADPKD), the calcimimetic NPS-R568 was found to reduce intracellular cAMP and mTOR activity, both of which are implicated in cyst growth. researchgate.net These findings suggest that modulation of the CaSR by calcimimetics could offer a therapeutic strategy to slow the progression of renal cystic disease. nih.gov

The Calcium-Sensing Receptor is expressed throughout the nephron, including in the thick ascending limb and collecting duct. nih.gov The pathogenesis of ADPKD is significantly influenced by intracellular cAMP levels, and lowering cAMP through the antagonism of the vasopressin V2 receptor (V2R) has been shown to inhibit disease progression. nih.gov While direct evidence linking this compound to V2R modulation is still emerging, the known interplay between calcium and cAMP signaling pathways is significant. nih.govresearchgate.net Calcimimetic-induced activation of the CaSR leads to an increase in intracellular calcium and a decrease in cAMP, pathways that are counter-regulatory to those activated by vasopressin. nih.govresearchgate.net This suggests a potential indirect modulatory effect on the signaling pathways downstream of the V2R, contributing to the observed inhibition of cyst growth.

Vascular and Bone Tissue Remodeling Effects

Modulation of Vascular Smooth Muscle Cell Calcification and Atherosclerosis Progression

Preclinical studies have demonstrated that this compound can significantly attenuate the progression of vascular calcification and atherosclerosis, particularly in the context of chronic kidney disease (CKD). In uremic apolipoprotein E-deficient (apoE-/-) mice, a model that mimics human atherosclerotic disease, administration of R-568 delayed the advancement of both aortic calcification and the development of atherosclerotic plaques. nih.gov This protective effect is thought to be mediated through a dual mechanism. Systemically, R-568 improves the control of secondary hyperparathyroidism by reducing circulating levels of parathyroid hormone (PTH), calcium, and phosphorus. nih.gov Locally, within the vessel wall, R-568 directly activates the calcium-sensing receptor (CaSR) on vascular smooth muscle cells (VSMCs). nih.gov

In vitro experiments have substantiated this direct vascular effect. When human VSMCs were cultured in a high-phosphate medium to induce calcification, the addition of R-568 led to a notable decrease in mineral deposition. nih.gov This inhibitory effect was nullified when the CaSR was silenced in these cells, confirming the receptor's crucial role in mediating the compound's vascular-protective actions. nih.gov Further studies in animal models of renal damage have shown that treatment with R-568 is associated with a reduction in markers of vascular remodeling, such as proliferating cell nuclear antigen (PCNA) and transforming growth factor-beta 1 (TGF-β1) in VSMCs. This was accompanied by a decrease in the thickness of the arterial intima and less calcification of the vascular wall. nih.gov

| Preclinical Model | Key Findings on Vascular Effects of R-568 | Reference |

| Uremic apoE-/- mice | Delayed progression of aortic calcification and atherosclerosis. | nih.gov |

| Lowered both plaque and non-plaque associated calcification. | nih.gov | |

| Human Vascular Smooth Muscle Cells (in vitro) | Decreased calcification in high-phosphate culture conditions. | nih.gov |

| Animal models of renal damage | Reduced markers of vascular remodeling (PCNA, TGF-β1). | nih.gov |

| Decreased intimal thickness and vascular wall calcification. | nih.gov |

Influence on Osteoblast Proliferation, Osteoclast Activity, and Bone Turnover

The influence of this compound on bone tissue is complex, involving the modulation of both bone-forming osteoblasts and bone-resorbing osteoclasts. In animal models of CKD, which is often associated with significant bone disorders, the administration of R-568 has been shown to improve bone volume in a dose-dependent manner. nih.gov This improvement is observed in a setting where uremia typically leads to a decrease in bone volume, characterized by an increase in the activity of both osteoblasts and osteoclasts. nih.gov

The activity of osteoblasts and osteoclasts can be indirectly assessed by measuring bone turnover markers in circulation. Commonly used markers for bone formation include the N-terminal propeptide of type I procollagen (B1174764) (PINP) and osteocalcin, while markers for bone resorption include the C-terminal telopeptide of type I collagen (CTX) and tartrate-resistant acid phosphatase 5b (TRACP 5b). utupub.finih.gov Preclinical studies on calcimimetics have indicated their potential to reverse osteitis fibrosa, a condition of high bone turnover, in animal models. nih.gov This suggests a regulatory role for these compounds in the balanced activity of osteoblasts and osteoclasts, which is crucial for maintaining bone health.

| Cell Type | Effect of R-568 in Preclinical CKD Models | Reference |

| Osteoblasts | Increased activity noted in the context of improved bone volume. | nih.gov |

| Osteoclasts | Increased activity noted in the context of improved bone volume. | nih.gov |

Broader Systemic Physiological Modulation in Animal Models

Effects on Calcium and Phosphorus Homeostasis Regulatory Pathways

A primary and well-documented effect of this compound in preclinical models is its potent regulation of mineral homeostasis. In rats with secondary hyperparathyroidism induced by either chronic renal insufficiency or a low-calcium diet, R-568 administration leads to a rapid and significant decrease in plasma PTH levels, with the nadir reached within 30 minutes of administration. nih.gov This suppression of PTH is accompanied by a significant reduction in plasma calcium levels, which remains depressed for over three hours post-dosing. nih.gov

| Parameter | Effect of R-568 in Preclinical Models of Secondary Hyperparathyroidism | Reference |

| Plasma Parathyroid Hormone (PTH) | Rapid and significant decrease. | nih.gov |

| Plasma Calcium | Significant and sustained decrease. | nih.gov |

| Serum Phosphorus | Often declines, but can increase due to reduced PTH. | nih.govresearchgate.net |

| Parathyroid Gland Volume | Decreased in CRF mice. | nih.gov |

Insights into Distinct Organ-Specific Responses (e.g., Thyroid C-cells, CNS)

The calcium-sensing receptor is expressed in various tissues beyond the parathyroid glands, including thyroid C-cells and the central nervous system (CNS), suggesting that calcimimetics could elicit responses in these organs. nih.gov Thyroid C-cells are responsible for producing calcitonin, a hormone involved in calcium regulation. nih.gov Preclinical investigations have explored the effects of R-568 on these cells. In a study involving rats with renal insufficiency, while R-568 effectively suppressed parathyroid cell proliferation, it did not produce any observable changes in the staining of thyroidal C-cells, which are also CaSR-positive. nih.gov This suggests a differential response to the calcimimetic in these two cell types, despite both expressing the target receptor.

The CaSR is also expressed in the CNS, where it is implicated in various neuronal functions. While direct preclinical data on the effects of this compound on the CNS are limited, the widespread presence of the CaSR in this system points to the potential for pharmacological modulation. The role of the CaSR in the CNS is an active area of research, and the specific effects of calcimimetics in this context warrant further investigation.

Structure Activity Relationship Sar and Rational Design of R,r Calcimimetic B Hydrochloride Analogues

Identification of Pharmacophoric Elements Crucial for CaSR Modulation

R,R-Calcimimetic B, with the chemical name (R)-1-(6-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-N-((R)-1-phenylethyl)ethan-1-amine, belongs to the dibenzylamine (B1670424) series of calcimimetics. nih.gov Its structure contains several key pharmacophoric elements essential for its modulatory activity on the CaSR:

Aromatic Rings: The presence of multiple aromatic rings, specifically the biphenyl (B1667301) core and the phenyl group on the ethylamine (B1201723) side chain, is crucial for binding to the receptor. These hydrophobic regions likely engage in van der Waals and pi-stacking interactions within the transmembrane domain of the CaSR.

Basic Nitrogen Atom: The secondary amine in the ethanamine side chain is a critical feature. At physiological pH, this nitrogen is protonated, forming a positive charge that is believed to interact with negatively charged amino acid residues, such as glutamic acid (E837), in the CaSR binding pocket. preprints.org

Ethylamine Linker: The two-carbon chain separating the biphenyl core from the nitrogen atom provides the appropriate spatial arrangement for the key functional groups to interact optimally with their respective binding sites on the receptor.

These elements collectively define the pharmacophore necessary for potent allosteric modulation of the CaSR by this class of compounds.

Elucidation of Stereochemical Requirements for Optimal Binding and Functional Potency

Stereochemistry plays a pivotal role in the activity of Calcimimetic B. The molecule has two chiral centers, leading to the possibility of four stereoisomers. Research has demonstrated a clear stereochemical preference for the (R,R) configuration for optimal binding and functional potency. nih.gov

Studies comparing the diastereoisomers of Calcimimetic B have shown that the S,R-diastereomer is approximately 100-fold less potent than the R,R-diastereomer. cancer.gov This significant difference in potency underscores the highly specific nature of the interaction between the calcimimetic and the CaSR. The precise three-dimensional arrangement of the substituents around the chiral centers in the R,R-enantiomer allows for a more favorable fit into the allosteric binding pocket of the receptor. This optimal fit maximizes the crucial intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, leading to enhanced binding affinity and a more pronounced modulatory effect.

The reduced activity of the other stereoisomers is attributed to steric hindrance or a suboptimal orientation of the key pharmacophoric elements within the binding site, preventing the formation of a stable and functionally active ligand-receptor complex.

Design Principles for Achieving Biased Agonism and Receptor Selectivity

A key principle in the rational design of R,R-Calcimimetic B was to achieve biased agonism, also known as functional selectivity. This refers to the ability of a ligand to preferentially activate certain downstream signaling pathways over others upon binding to a receptor. wikipedia.org The CaSR is known to couple to multiple G proteins, including Gq/11 and Gi/o, which in turn activate various signaling cascades such as intracellular calcium (Ca2+i) mobilization, inositol (B14025) phosphate (B84403) (IP1) accumulation, and ERK1/2 phosphorylation (pERK1/2). nih.gov

R,R-Calcimimetic B was designed to exhibit bias towards the IP1 accumulation and pERK1/2 signaling pathways. nih.govnih.gov This signaling profile is thought to be responsible for its desired therapeutic effect of suppressing parathyroid hormone (PTH) secretion while having a reduced effect on stimulating calcitonin release from thyroid C-cells. nih.gov The clinical use of earlier calcimimetics like cinacalcet (B1662232) can be complicated by hypocalcemia, which is partly due to the stimulation of calcitonin secretion. nih.gov By selectively activating pathways that lead to PTH suppression without strongly engaging those that mediate calcitonin release, R,R-Calcimimetic B was designed to offer an improved therapeutic window.

The structural features of R,R-Calcimimetic B, including the specific substitution pattern on the biphenyl core and the R,R-stereochemistry, are believed to stabilize a unique conformational state of the CaSR. This specific receptor conformation preferentially interacts with the signaling effectors leading to IP1 and pERK1/2 activation, thus achieving the desired biased agonism.

Comparative SAR Studies with Other Classes of Calcimimetic Structures

Comparative studies of R,R-Calcimimetic B with other classes of calcimimetics highlight the diversity in chemical structures that can achieve CaSR modulation and the nuances in their pharmacological profiles.

Phenylalkylamines (e.g., Cinacalcet): Cinacalcet is a first-generation calcimimetic that shares the phenylalkylamine scaffold with R,R-Calcimimetic B. researchgate.net However, cinacalcet is biased towards Ca2+i mobilization and IP1 accumulation. nih.gov While effective at lowering PTH, its signaling profile contributes to a higher propensity for inducing hypocalcemia compared to the desired profile of R,R-Calcimimetic B.

Benzothiazoles (e.g., AC-265347): AC-265347 is a structurally distinct calcimimetic with a benzothiazole (B30560) core. mdpi.com Like R,R-Calcimimetic B, it exhibits biased agonism towards IP1 accumulation and pERK1/2 phosphorylation. nih.gov However, a key difference lies in their effects on receptor trafficking. While R,R-Calcimimetic B can promote the trafficking of certain loss-of-function CaSR mutants to the cell surface, AC-265347 does not share this property. nih.gov This suggests that despite similar signaling bias, they may interact with the receptor in different ways to stabilize distinct active conformations.

Peptides (e.g., Etelcalcetide): Etelcalcetide (B607377) is a peptide-based calcimimetic, representing a completely different structural class. oup.com It is an octapeptide composed of D-amino acids and is administered intravenously. wikipedia.orgoup.com Unlike the small molecule calcimimetics that bind within the transmembrane domain, etelcalcetide is thought to bind to the extracellular domain of the CaSR. nih.gov It acts as a direct agonist, although its activity is enhanced in the presence of calcium, and it is classified as a Type II calcimimetic. oup.comnih.gov

The following table provides a comparative overview of the pharmacological properties of these different classes of calcimimetics.

| Compound | Class | Biased Signaling Profile | Key Differentiating Feature |

| R,R-Calcimimetic B | Phenylalkylamine (Dibenzylamine series) | Biased towards IP1 and pERK1/2 accumulation nih.govnih.gov | Designed for reduced effect on calcitonin release nih.gov |

| Cinacalcet | Phenylalkylamine | Biased towards Ca2+i mobilization and IP1 accumulation nih.gov | Higher potential for hypocalcemia due to calcitonin stimulation nih.gov |

| AC-265347 | Benzothiazole | Biased towards IP1 and pERK1/2 accumulation nih.gov | Does not promote trafficking of certain CaSR mutants nih.gov |

| Etelcalcetide | Peptide | Direct agonist, activity enhanced by calcium oup.com | Binds to the extracellular domain of the CaSR nih.gov |

The following table presents functional affinity (pKB) and cooperativity (αβ) data for various calcimimetics in different signaling assays, highlighting their biased modulation of the CaSR.

| Compound | Assay | pKB ± SEM | αβ ± SEM |

| R,R-Calcimimetic B | Ca2+i mobilization | 6.70 ± 0.17 | 0.95 ± 0.08 |

| pERK1/2 | 7.37 ± 0.18 | 0.81 ± 0.07 | |

| IP1 accumulation | 7.30 ± 0.22 | 0.77 ± 0.08 | |

| S,R-Calcimimetic B | Ca2+i mobilization | 4.88 ± 0.19 | 0.73 ± 0.11 |

| pERK1/2 | 5.06 ± 0.20 | 0.65 ± 0.09 | |

| IP1 accumulation | 5.56 ± 0.18 | 0.72 ± 0.07 | |

| Cinacalcet | Ca2+i mobilization | 6.38 ± 0.12 | 0.79 ± 0.07 |

| pERK1/2 | 6.09 ± 0.13 | 0.61 ± 0.05 | |

| IP1 accumulation | 6.42 ± 0.14 | 0.74 ± 0.06 | |

| AC-265347 | Ca2+i mobilization | 6.94 ± 0.12 | 0.91 ± 0.07 |

| pERK1/2 | 7.64 ± 0.16 | 0.81 ± 0.06 | |

| IP1 accumulation | 7.42 ± 0.15 | 0.82 ± 0.06 | |

| Data adapted from Cook, A.E., et al., British Journal of Pharmacology, 2015. nih.gov |

Synthetic Methodologies and Chemical Transformations for R,r Calcimimetic B Hydrochloride

Strategies for Enantioselective Synthesis

The core challenge in synthesizing R,R-Calcimimetic B Hydrochloride lies in establishing the chiral center with the correct (R)-configuration. Several strategies have been developed to achieve this with high enantiomeric excess (ee).

One prominent approach involves the use of a chiral auxiliary. A notable example is the application of (R)-tert-butanesulfinamide. beilstein-journals.org This method starts with the condensation of 1-acetylnaphthalene with (R)-tert-butanesulfinamide to produce a diastereomeric mixture of sulfinimines. The desired diastereomer can be isolated in high purity through recrystallization. Subsequent steps involve the regioselective N-alkylation of the resulting naphthyl ethyl sulfinamide intermediate. beilstein-journals.org

Another effective strategy is the resolution of a racemic key intermediate. An efficient synthesis of racemic 1-(naphthalen-1-yl)ethanamine has been established, followed by a practical resolution process. This resolution is achieved using R-(−)-mandelic acid as the resolving agent in ethanol, a method that has been successfully implemented on an industrial scale. This process yields the desired (R)-(+)-1-(naphthalen-1-yl)ethanamine with greater than 99.8% ee after liberating the amine from its mandelate (B1228975) salt. To maximize the yield of the desired enantiomer, an efficient racemization process for the undesired (S)-isomer has also been developed. researchgate.net

Chemoenzymatic routes have also been explored, offering a green and highly selective alternative. nih.gov These methods utilize enzymes to catalyze the key asymmetric step. One such approach involves the asymmetric amination of 1-acetonaphthone using transaminases (TAs) to produce the enantiopure (R)-amine. nih.gov Alternatively, ketoreductases (KREDs) can be used for the asymmetric reduction of the same ketone to yield the corresponding (S)-alcohol, which can then be converted to the desired (R)-amine through a stereochemical inversion. nih.gov

Furthermore, asymmetric reduction techniques, such as the Corey-Bakshi-Shibata (CBS) reduction, have been employed to enantioselectively synthesize the chiral alcohol precursor, which is then converted to the final product.

Key Chemical Transformations and Reaction Mechanisms Utilized in Calcimimetic Synthesis

The synthesis of this compound involves several key chemical transformations to construct the final molecule from its precursors.

Applications of the Forster Reaction in Calcimimetic Synthesis

The Forster reaction, also known as the Forster-Decker synthesis, has been successfully applied in a novel, one-pot synthesis of Cinacalcet (B1662232) Hydrochloride. researchgate.netacs.org This method represents a significant industrial application of this century-old reaction. The synthesis begins with the condensation of (1R)-(+)-1-naphthylethylamine with an aldehyde, such as benzaldehyde, to form a Schiff's base. This intermediate then reacts with an alkylating agent, like 1-(3-halopropyl)-3-(trifluoromethyl)benzene, to form a highly unstable iminium salt. Subsequent hydrolysis of this iminium salt in the same pot yields the final calcimimetic agent. researchgate.netacs.org The one-pot nature of this process minimizes waste and increases throughput, making it an efficient and practical approach. acs.org

Reductive Amination Pathways in Amine Synthesis

Reductive amination is a cornerstone transformation for the formation of the secondary amine in this compound. wikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org In the context of Cinacalcet synthesis, this typically involves the reaction of 3-(3-trifluoromethylphenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine. mdpi.comnih.gov

Various reducing agents can be employed for this transformation. Common choices include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.comharvard.edu Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the aldehyde starting material. masterorganicchemistry.com The reaction conditions are typically kept under neutral or weakly acidic pH to facilitate imine formation. wikipedia.org

Biocatalytic reductive amination using imine reductases (IREDs) has also been investigated as a sustainable alternative. nih.govnih.gov These enzymes can catalyze the direct reductive coupling of a ketone with an amine, offering high selectivity. nih.gov

Advanced Coupling and Reduction Methodologies

The synthesis of the necessary precursors for this compound often involves advanced coupling and reduction reactions. For instance, the preparation of the 3-(3-trifluoromethylphenyl)propanal intermediate can be achieved through a Mizoroki-Heck cross-coupling reaction. This involves the reaction of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by a palladium catalyst such as Pd(OAc)2. mdpi.comnih.gov

Following the coupling reaction, a hydrogenation step is often required. For example, the hydrogenation of 3-(trifluoromethyl)cinnamic acid is a key step in one synthetic route. lookchem.com This reduction is typically carried out using a palladium catalyst, such as palladium hydroxide (B78521) on carbon, under hydrogen pressure. lookchem.com

The coupling of 3-(3-trifluoromethylphenyl)-propionic acid with (R)-1-(1-naphthyl)ethylamine to form an amide intermediate is another crucial step in some synthetic pathways. This amide bond formation can be achieved using various peptide coupling reagents. lookchem.combachem.com The subsequent reduction of this amide to the final amine product is a critical transformation. While lithium aluminum hydride can be used, it may lead to impurities. Borane, either generated in situ or from a complex, has been found to provide cleaner reactions. lookchem.com

Development of Efficient and Scalable Synthetic Routes for Calcimimetic Agents

A primary goal in the synthesis of this compound is the development of routes that are not only efficient in terms of yield but also scalable for industrial production. lookchem.comnih.gov

One approach to improve scalability is through "telescoped" processes, where multiple reaction steps are performed in a single pot without isolating intermediates. acs.orgnih.gov The one-pot Forster reaction is a prime example of this strategy in Cinacalcet synthesis. acs.org Another scalable approach involves the Mizoroki-Heck cross-coupling followed by a cascade hydrogenation process, using the same palladium catalyst for both steps. mdpi.comnih.gov

The choice of solvents and reaction conditions is also critical for scalability. For instance, in the hydrogenation of 3-(trifluoromethyl)cinnamic acid, while primary alcohols lead to rapid conversion, they can also form ester byproducts. Toluene was identified as a more suitable solvent for this step on a larger scale, despite a slower reaction rate at ambient temperature, which could be compensated for by increasing the temperature. lookchem.com

Below is a table summarizing various synthetic strategies for this compound:

| Strategy | Key Reaction | Chiral Introduction | Advantages | Reference(s) |

| Forster Reaction | One-pot condensation, alkylation, and hydrolysis | Use of (1R)-(+)-1-naphthylethylamine | One-pot, high throughput, minimized waste | acs.org, researchgate.net |

| Chiral Auxiliary | Condensation with (R)-tert-butanesulfinamide | (R)-tert-butanesulfinamide | High diastereoselectivity, isolation by recrystallization | beilstein-journals.org |

| Racemic Resolution | Resolution of 1-(naphthalen-1-yl)ethanamine | R-(-)-mandelic acid | High enantiomeric excess (>99.8% ee), scalable | researchgate.net |

| Chemoenzymatic Synthesis | Asymmetric amination or reduction | Transaminases (TAs) or Ketoreductases (KREDs) | High enantioselectivity, green chemistry | nih.gov |

| Amide Reduction | Amide formation and subsequent reduction | (R)-1-(1-naphthyl)ethylamine | Practical and scalable | lookchem.com |

| Reductive Amination | Imine formation and reduction | (R)-(+)-1-(1-naphthyl)ethylamine | Direct formation of the final amine | mdpi.com, nih.gov |

Emerging Research Avenues and Future Directions for R,r Calcimimetic B Hydrochloride

Exploration of Non-Calciotropic Calcium-Sensing Receptor Functions

The calcium-sensing receptor (CaSR) is a crucial regulator of calcium homeostasis, primarily through its actions in the parathyroid glands and kidneys. eurospe.org However, the widespread expression of CaSR in tissues not directly involved in mineral metabolism, such as the pancreas, lungs, brain, and vascular system, points to a range of non-calciotropic functions. nih.govnih.gov These roles include the regulation of insulin (B600854) secretion, neuronal development, vascular tone, and cellular processes like gene expression, proliferation, differentiation, and apoptosis. eurospe.orgresearchgate.net The potential for R,R-Calcimimetic B Hydrochloride to modulate these non-calciotropic activities opens up new therapeutic possibilities beyond its traditional use in hyperparathyroid disorders.

Research is increasingly focused on understanding how CaSR activation in these tissues contributes to various physiological and pathological processes. For instance, in pancreatic islets, CaSR is involved in glucose homeostasis by regulating insulin secretion. eurospe.org In the cardiovascular system, CaSR activation can influence vascular tone and may have a protective role against cardiac hypertrophy. nih.gov Furthermore, abnormal CaSR expression or function has been implicated in conditions like asthma, neurodegenerative diseases, and certain cancers. nih.govpatsnap.com

The ability of calcimimetics like this compound to allosterically modulate CaSR activity presents an opportunity to target these non-calciotropic functions. By understanding the specific signaling pathways activated by CaSR in different tissues, it may be possible to develop therapies for a broader range of diseases.

Development of Highly Selective and Tissue-Specific CaSR Modulators

A significant challenge in leveraging the therapeutic potential of CaSR modulators is the widespread expression of the receptor, which can lead to off-target effects. For example, while suppressing parathyroid hormone (PTH) secretion is beneficial in hyperparathyroidism, simultaneous activation of CaSR in thyroid C-cells can increase calcitonin release, potentially causing hypocalcemia. nih.govoup.com This underscores the need for developing highly selective and tissue-specific CaSR modulators.

The concept of "biased signaling" or "functional selectivity" is central to this endeavor. This refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over others. nih.gov The CaSR can couple to various G proteins, including Gq/11, Gi/o, and G12/13, as well as β-arrestin pathways, leading to diverse cellular responses. nih.govacs.org A biased agonist might selectively activate the pathway responsible for the desired therapeutic effect while avoiding those that cause adverse effects.

Recent advances in computational modeling and ultra-large library docking are accelerating the discovery of new CaSR modulators with novel chemotypes and improved properties. nih.govbiorxiv.org These approaches have led to the identification of positive allosteric modulators (PAMs) that are structurally distinct from existing drugs and exhibit high potency. biorxiv.orgbiorxiv.org The development of such compounds, including potentially biased analogs of this compound, could lead to more targeted therapies with improved safety profiles. mdpi.com Research into the structural basis of allosteric modulation and the specific amino acid interactions that confer biased signaling is crucial for the rational design of these next-generation drugs. mdpi.comescholarship.org

Advanced Preclinical Models for Comprehensive Mechanistic Elucidation

To fully understand the therapeutic potential and mechanisms of action of this compound and other CaSR modulators, sophisticated preclinical models are essential. These models are crucial for investigating both the calciotropic and non-calciotropic effects of these compounds in a complex biological system.

The development of tissue-specific CaSR knockout mouse models has been a significant advancement. nih.gov These models allow researchers to dissect the specific roles of CaSR in different organs, such as the parathyroid gland, bone, and cartilage, providing invaluable insights into the receptor's function in skeletal development and calcium homeostasis. nih.gov For example, studies using these models have demonstrated the critical role of CaSR in early embryogenesis and have helped to differentiate the effects of CaSR activation in various cell types. nih.gov

In addition to genetic models, in vivo studies in animal models of disease, such as those for amyotrophic lateral sclerosis (ALS) and spinal and bulbar muscular atrophy (SBMA), are being used to explore the therapeutic potential of modulating related ion channels. bioworld.com While not directly focused on CaSR, these studies highlight the importance of preclinical models in validating new therapeutic targets and understanding disease mechanisms. For CaSR research, animal models of secondary hyperparathyroidism and other mineral metabolism disorders are critical for evaluating the efficacy of compounds like this compound. nih.gov

Furthermore, advanced in vitro and ex vivo systems, such as cultured cells expressing mutant CaSRs and organ assays, provide platforms for detailed mechanistic studies. nih.gov These models are instrumental in characterizing the pharmacological properties of new modulators, including their potency, selectivity, and potential for biased signaling. oup.com

Investigation of Synergistic Approaches with Complementary Molecular Targets

Exploring the combination of this compound with drugs that act on complementary molecular targets represents a promising strategy to enhance therapeutic efficacy and address complex diseases. The signaling pathways activated by the CaSR are interconnected with numerous other cellular processes, offering multiple points for therapeutic intervention.

One area of interest is the potential for dual therapies that target both the CaSR and other proteins involved in PTH secretion. nih.gov For example, the CaSR can form heterodimers with other G protein-coupled receptors, such as metabotropic glutamate (B1630785) receptors and GABA-B receptors, which can modulate its function. nih.gov Targeting these interacting partners could offer a novel approach to fine-tuning CaSR activity.

In the context of bone health, combining a CaSR modulator with agents that target bone formation or resorption pathways could provide a more comprehensive treatment for osteoporosis or other skeletal disorders. nih.gov For instance, calcimimetics have been shown in preclinical models to improve bone regeneration and could potentially be used in conjunction with other anabolic or anti-resorptive therapies. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing R,R-Calcimimetic B Hydrochloride?

- Answer : Synthesis typically involves enantioselective routes to ensure the (R,R)-configuration, followed by hydrochloride salt formation. Characterization should include:

- Chiral HPLC to confirm enantiomeric purity.

- Nuclear Magnetic Resonance (NMR) for structural verification (e.g., , , 2D-COSY).

- Mass Spectrometry (MS) to validate molecular weight.

- Elemental Analysis to confirm stoichiometry of the hydrochloride salt.

- Thermogravimetric Analysis (TGA) to assess stability and hydration .

Q. How should researchers handle and store this compound to maintain stability?

- Answer :

- Prepare aliquoted stock solutions in tightly sealed vials to avoid repeated freeze-thaw cycles.

- Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis.

- For in vitro assays, use freshly prepared solutions in buffers (e.g., PBS) at physiological pH to minimize degradation .

Q. What in vitro assays are critical for initial pharmacological profiling of this compound?

- Answer : Prioritize assays aligned with its mechanism as a calcium-sensing receptor (CaSR) modulator:

- Calcium mobilization assays (e.g., FLIPR) to measure intracellular Ca²⁺ flux.

- IP1 accumulation assays to quantify G-protein coupling.

- ERK1/2 phosphorylation assays to assess biased signaling pathways.

- Reference control compounds (e.g., Cinacalcet) for comparative potency and efficacy .

Advanced Research Questions

Q. How can researchers experimentally resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Answer :

- Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with target engagement.

- Use tissue-specific biomarkers (e.g., parathyroid hormone suppression in serum) to validate in vivo activity.

- Conduct dose-ranging studies to identify therapeutic windows and off-target effects.

- Cross-validate results using orthogonal methods (e.g., CRISPR-edited CaSR cell lines) .

Q. What strategies are recommended for evaluating biased signaling of this compound across CaSR pathways?

- Answer : Apply the operational model of biased agonism to quantify ligand bias:

- Measure log(τ/KA) ratios for key pathways (Ca²⁺ mobilization, IP1, pERK1/2).

- Normalize data to a reference agonist (e.g., extracellular Ca²⁺).

- Use β-arrestin recruitment assays to assess non-canonical signaling.

- Computational tools like Molecular Dynamics (MD) simulations can predict structural determinants of bias .

Q. How should experimental designs be optimized to compare this compound with other calcimimetics in preclinical models?

- Answer :

- Head-to-head studies under standardized conditions (cell lines, animal strains, dosing regimens).

- Include endpoints for both efficacy (e.g., PTH suppression) and safety (e.g., serum calcium levels).

- Utilize transcriptomic profiling (RNA-seq) to identify pathway-specific differences.

- Address batch-to-batch variability via reference standard calibration .

Data Analysis and Reproducibility

Q. What statistical approaches are essential for analyzing dose-response data in CaSR modulation studies?

- Answer :

- Fit data to nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC and E.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Use Grubbs’ test to identify outliers in replicate experiments.

- Report 95% confidence intervals and effect sizes for transparency .

Q. How can researchers ensure reproducibility when studying this compound’s effects on CaSR signaling?

- Answer :

- Detailed Materials and Methods : Document buffer compositions, cell passage numbers, and equipment calibration.

- Reference Standards : Include USP/EP-grade CaSR agonists in each assay plate.

- Open Data Practices : Share raw data (e.g., fluorescence readings) and analysis scripts in repositories like Zenodo.

- Inter-laboratory validation through collaborative studies .

Key Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.